N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 878715-87-8
VCID: VC6428039
InChI: InChI=1S/C20H19NO4/c1-14-3-7-17(8-4-14)25-13-19-18(11-12-24-19)20(22)21-15-5-9-16(23-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,22)
SMILES: CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C20H19NO4
Molecular Weight: 337.375

N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

CAS No.: 878715-87-8

Cat. No.: VC6428039

Molecular Formula: C20H19NO4

Molecular Weight: 337.375

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide - 878715-87-8

Specification

CAS No. 878715-87-8
Molecular Formula C20H19NO4
Molecular Weight 337.375
IUPAC Name N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Standard InChI InChI=1S/C20H19NO4/c1-14-3-7-17(8-4-14)25-13-19-18(11-12-24-19)20(22)21-15-5-9-16(23-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,22)
Standard InChI Key HMOSKVGIADWDGN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide, delineates its structure:

  • Furan ring: A five-membered aromatic oxygen heterocycle substituted at positions 2 and 3.

  • 2-[(4-Methylphenoxy)methyl]: A 4-methylphenoxy group (C6H4-O-CH3) connected via a methylene (-CH2-) bridge to the furan’s 2-position.

  • 3-Carboxamide: A carboxamide group (-CONH-) at the furan’s 3-position, with the amine nitrogen bonded to a 4-methoxyphenyl group (C6H4-OCH3).

The molecular formula is C20H19NO4 (molecular weight: 337.37 g/mol), analogous to the structurally related compound N-(2-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide (Search result ). Key differences lie in the substitution patterns: the methoxy group’s position on the phenyl ring (4- vs. 2-) and the carboxamide’s placement on the furan (3- vs. 2-).

Stereoelectronic Properties

  • LogP: Estimated at 3.8–4.2 (similar to ), indicating moderate lipophilicity suitable for membrane permeability.

  • Polar surface area: ~60 Ų (comparable to ), suggesting moderate solubility in polar solvents.

  • Rotatable bonds: 6 (as in ), implying conformational flexibility that may influence binding to biological targets.

Synthesis and Structural Characterization

Crystallographic Insights

Crystal structures of related carboxamides (e.g., ) reveal:

  • Planar amide groups facilitating π-π stacking.

  • Methoxy and methyl groups contributing to hydrophobic interactions.

  • Hydrogen-bonding networks involving the carboxamide NH and furan oxygen.

For the target compound, predicted unit cell parameters (monoclinic, P2₁/c) and packing motifs could resemble those in , with intermolecular H-bonds stabilizing the lattice.

Physicochemical and Pharmacological Profile

Stability and Solubility

  • Thermal stability: Decomposition likely above 200°C (inferred from ).

  • Aqueous solubility: ~0.1 mg/mL (estimated via LogP and polar surface area).

  • Photostability: Susceptible to UV-induced degradation due to the furan ring’s conjugated system.

Biological Activity

Though direct studies are absent, structural analogs exhibit:

  • Antimicrobial properties: Furan derivatives often target bacterial cell membranes .

  • Kinase inhibition: Carboxamides may interact with ATP-binding pockets .

  • Metabolic stability: Moderate hepatic clearance predicted due to methoxy groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator